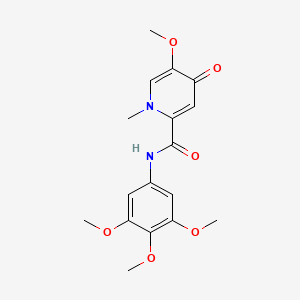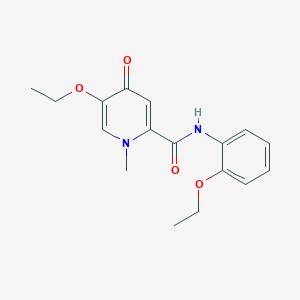![molecular formula C18H17N7O B6575405 N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-79-6](/img/structure/B6575405.png)
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor and kinase inhibition properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, contributes to its diverse range of applications.
Mechanism of Action
Target of Action
The primary target of this compound is the TrkA kinase , a protein that plays a crucial role in the human nervous system . TrkA kinase is part of the Trk receptor family, which are receptor tyrosine kinases that serve as receptors for neurotrophins. They are involved in the survival and differentiation of neurons and play a role in pain sensation .
Mode of Action
This compound acts as an inhibitor of the TrkA kinase . It binds to the kinase, thereby preventing it from performing its usual function. This inhibition can lead to a decrease in the activity of the TrkA kinase, which can have various effects depending on the context .
Biochemical Pathways
The inhibition of TrkA kinase affects the neurotrophin signaling pathway . This pathway is involved in the survival and differentiation of neurons. By inhibiting TrkA kinase, this compound can disrupt this pathway, potentially leading to changes in neuronal survival and differentiation .
Pharmacokinetics
It has been demonstrated to be effective in both inflammatory and neuropathic pain models upon oral dosing , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the context in which it is used. In the context of pain models, it has been shown to be effective, suggesting that it may reduce pain by inhibiting TrkA kinase and disrupting the neurotrophin signaling pathway .
Biochemical Analysis
Biochemical Properties
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to interact with CDK6, a cyclin-dependent kinase . This interaction can influence the cell cycle, a fundamental process in cellular function .
Cellular Effects
In cellular studies, this compound has demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to CDK6, inhibiting its activity . This interaction can lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the pyridin-3-ylmethyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridin-3-ylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity and kinase inhibition properties.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Studied for its anti-angiogenic and DNA cleavage activities.
Uniqueness
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific structural features, such as the presence of both methoxyphenyl and pyridin-3-ylmethyl groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-26-14-6-4-13(5-7-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-12-3-2-8-19-9-12/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITAXMLIYLSYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)
![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575346.png)

![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575413.png)
![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)
![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575440.png)
